Cas no 2172592-84-4 (2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile)

2-{1-[3-(Dimethylamino)propyl]-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile is a specialized heterocyclic compound featuring a 1,2,3-triazole core functionalized with a dimethylaminopropyl substituent and an acetonitrile moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in medicinal chemistry and agrochemical research. The presence of both polar (dimethylamino) and reactive (acetonitrile) groups enhances its utility in nucleophilic additions and cyclization reactions. Its well-defined molecular architecture allows for precise modifications, making it valuable for developing pharmacologically active molecules or functional materials. The compound’s stability under standard conditions ensures reliable handling and storage, while its synthetic flexibility supports diverse derivatization pathways.
2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile structure
2172592-84-4 structure
Product Name:2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile
CAS No:2172592-84-4
MF:C10H17N5
MW:207.275480985641
CID:6597585
PubChem ID:165737404
Update Time:2025-10-30

2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile
    • 2-{1-[3-(dimethylamino)propyl]-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile
    • 2172592-84-4
    • EN300-1598451
    • Inchi: 1S/C10H17N5/c1-9-10(5-6-11)12-13-15(9)8-4-7-14(2)3/h4-5,7-8H2,1-3H3
    • InChI Key: YVFHCHQKEKPYGU-UHFFFAOYSA-N
    • SMILES: N1(C(C)=C(CC#N)N=N1)CCCN(C)C

Computed Properties

  • Exact Mass: 207.14839556g/mol
  • Monoisotopic Mass: 207.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 57.7Ų

2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile Pricemore >>

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2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile Related Literature

Additional information on 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile

Recent Advances in the Study of 2-{1-3-(Dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile (CAS: 2172592-84-4)

The compound 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile (CAS: 2172592-84-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of this triazole-based compound as a versatile scaffold in drug discovery. Its structural features, including the dimethylamino and acetonitrile moieties, contribute to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, showing promising activity against several cancer cell lines. The study also elucidated the compound's mechanism of action, which involves the modulation of key signaling pathways.

In addition to its anticancer potential, 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported its inhibitory effects against drug-resistant bacterial strains, suggesting its potential as a novel antibiotic candidate. The study employed molecular docking and in vitro assays to validate its binding affinity to bacterial enzymes, providing a foundation for further optimization.

The synthesis of this compound has also been a focal point of recent research. A 2024 paper in Organic Letters described an improved synthetic route that enhances yield and purity while reducing environmental impact. The authors utilized green chemistry principles, such as solvent-free conditions and catalytic methods, to achieve a more sustainable production process. This advancement is particularly relevant for scaling up production for preclinical studies.

Despite these promising developments, challenges remain in the clinical translation of 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile. Pharmacokinetic studies indicate that further modifications may be necessary to improve its bioavailability and reduce off-target effects. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, the compound 2-{1-3-(dimethylamino)propyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile (CAS: 2172592-84-4) represents a promising candidate for multiple therapeutic applications. Its diverse biological activities and recent synthetic advancements underscore its potential in drug discovery. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical trials.

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